N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay of Antioxidant Capacity
This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Although not directly related to the specific compound , the detailed analysis of antioxidant capacity assays, including specific reaction pathways and the formation of coupling adducts with antioxidants, provides a framework for understanding how similar compounds might be evaluated for their antioxidant properties (Ilyasov et al., 2020).
Heterocyclic Compounds in Drug Development
Significance of 1,3,4-Oxadiazole Containing Compounds
This review emphasizes the pharmacological properties of 1,3,4-oxadiazole containing molecules, highlighting their widespread applications in various fields such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This suggests that compounds with similar heterocyclic structures, possibly including the one , could have significant potential in new drug development and various other applications (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing Applications
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles
This review focuses on 1,3,4-oxadiazole derivatives, summarizing synthetic strategies and highlighting their importance in the development of potential chemosensors for metal-ions. This indicates that compounds with similar features may play a role in the development of new materials for detecting metal ions, showcasing their versatility and potential in analytical chemistry (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-10(2)17-9)15(21)16-7-8-19-13(20)6-5-12(18-19)11-3-4-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOIXMFLWKMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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